Cas no 227199-07-7 (N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide)
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide
- N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
- N-1,3-Benzodioxol-5-yl-2-chloroacetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
- CS-0131274
- n-benzo[3,4-d]1,3-dioxolan-5-yl-2-chloroethanamide
- MFCD00245737
- EN300-01620
- Z56862739
- 227199-07-7
- F0239-0335
- DTXSID10352860
- CHEMBL600908
- D82008
- J-523152
- SCHEMBL4008895
- HMS2638F15
- N-(1, 3-benzodioxol-5-yl)-2-chloroacetamide
- GNF-Pf-2243
- AKOS000265026
- SR-01000317975
- JS-031C
- SR-01000317975-1
- SMR000285468
- FT-0676733
- N-(1,3-dioxaindan-5-yl)-2-chloroacetamide
- n-benzo[3,4-d]-1,3-dioxolan-5-yl-2-chloroethanamide
- N~1~-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE
- HMS3359M09
- MLS000693619
- N-(benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide
- ALBB-002420
- BBL007970
- STK231357
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- MDL: MFCD00245737
- Inchi: 1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12)
- InChI Key: HBIYZYYNHWRQMC-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC2=C(C=1)OCO2)=O
Computed Properties
- Exact Mass: 213.01900
- Monoisotopic Mass: 213.019271
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47.6
Experimental Properties
- Density: 1.472
- Melting Point: 155-156
- Boiling Point: 399.5 °C at 760 mmHg
- Flash Point: 195.4 °C
- Refractive Index: 1.628
- PSA: 47.56000
- LogP: 1.66560
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- HazardClass:IRRITANT
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026262-1g |
N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide |
227199-07-7 | 97% | 1g |
£205.00 | 2022-03-01 | |
| Fluorochem | 026262-5g |
N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide |
227199-07-7 | 97% | 5g |
£715.00 | 2022-03-01 | |
| Fluorochem | 026262-10g |
N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide |
227199-07-7 | 97% | 10g |
£1225.00 | 2022-03-01 | |
| Alichem | A159001589-5g |
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide |
227199-07-7 | 95% | 5g |
$762.30 | 2023-09-02 | |
| Chemenu | CM114129-5g |
N-1,3-benzodioxol-5-yl-2-chloroacetamide |
227199-07-7 | 95% | 5g |
$882 | 2021-06-09 | |
| ChemScence | CS-0131274-250mg |
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide |
227199-07-7 | ≥97.0% | 250mg |
$48.0 | 2022-04-27 | |
| ChemScence | CS-0131274-1g |
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide |
227199-07-7 | ≥97.0% | 1g |
$92.0 | 2022-04-27 | |
| ChemScence | CS-0131274-5g |
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide |
227199-07-7 | ≥97.0% | 5g |
$330.0 | 2022-04-27 | |
| TRC | B124710-50mg |
N-1,3-Benzodioxol-5-yl-2-chloroacetamide |
227199-07-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124710-100mg |
N-1,3-Benzodioxol-5-yl-2-chloroacetamide |
227199-07-7 | 100mg |
$ 65.00 | 2022-06-07 |
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Suppliers
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide: A Comprehensive Overview
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide, identified by the CAS registry number 227199-07-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzodioxole moiety with a chloroacetyl group. The benzodioxole ring, a derivative of benzene with two oxygen atoms in the 1,3 positions, contributes to the compound's stability and potential bioactivity. The 2-chloroacetamide group adds further functionality, enhancing the compound's reactivity and making it a promising candidate for various applications.
Recent studies have highlighted the potential of N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it versatile in synthetic chemistry. For instance, its use in the formation of heterocyclic compounds has been documented in several peer-reviewed journals.
The synthesis of CAS No. 227199-07-7 involves a multi-step process that typically begins with the preparation of the benzodioxole derivative. This is followed by the introduction of the chloroacetyl group through methods such as Friedel-Crafts acylation or direct alkylation. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the compound's structure and purity.
In terms of physical properties, N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses.
The biological evaluation of this compound has revealed interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting potential anti-inflammatory activity. Furthermore, preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology research.
From an environmental perspective, the degradation pathways of CAS No. 227199-07-7 have been studied under simulated environmental conditions. Results indicate that the compound undergoes hydrolysis under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for understanding its environmental fate and ensuring safe handling practices in industrial settings.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide (CAS No. 227199-07-) is a compound with significant potential in both academic research and industrial applications. Its unique structure, versatile reactivity, and promising biological activity make it a valuable addition to the arsenal of chemical tools available to researchers today.
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